Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted at positions 2 and 2. The 2-position bears a 2-(3-methoxyphenoxy)acetamido group, while the 3-position is esterified with a methyl group. This structural motif is common in pharmacologically active derivatives, where modifications to the acetamido and ester groups significantly influence biological activity, solubility, and metabolic stability . The 3-methoxyphenoxy moiety introduces electron-donating properties, which may modulate receptor interactions compared to derivatives with electron-withdrawing substituents .
Properties
Molecular Formula |
C19H21NO5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO5S/c1-23-12-6-5-7-13(10-12)25-11-16(21)20-18-17(19(22)24-2)14-8-3-4-9-15(14)26-18/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,21) |
InChI Key |
ZIRIORICACTKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The compound shares a tetrahydrobenzo[b]thiophene scaffold with several analogs, differing primarily in substituents at positions 2 and 3. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., p-Br in S8 or cyano in B-M). Such differences impact bioactivity; S8 shows superior anticancer activity (IC₅₀ ~10⁻⁴ M) due to enhanced electrophilicity , while the target compound’s methoxy group may favor interactions with hydrophobic enzyme pockets .
- Ester vs.
Anticancer Activity :
Enzyme Inhibition :
Antioxidant/Antibacterial Activity :
- B-M Derivatives (cyanoacrylamido) display DPPH radical scavenging activity (EC₅₀ 12–45 µM) and antibacterial effects against S. aureus (MIC 8–32 µg/mL) .
Physicochemical Properties
Structural Stability :
- Crystallographic studies () reveal intramolecular H-bonding (N–H···O) in ethyl 2-benzamido derivatives, stabilizing the half-chair conformation of the tetrahydrobenzo[b]thiophene ring .
Biological Activity
Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 373.46 g/mol. The presence of methoxy and phenoxy groups contributes to its solubility and interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that compounds with a tetrahydrobenzo[b]thiophene core can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism is crucial for the development of anticancer agents .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory diseases.
- Antibacterial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against certain pathogens, although further research is needed to elucidate its spectrum of activity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other tetrahydrobenzo[b]thiophenes, this compound may disrupt the microtubule dynamics essential for cell division .
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of similar compounds against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| This compound | A549 (Lung Cancer) | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
